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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lavendustin C is a potent inhibitor of several protein kinases, making it a valuable tool for

research in cellular signaling and a potential scaffold for drug development. This technical

guide provides an in-depth overview of Lavendustin C's primary molecular targets, its binding

affinities, the experimental protocols used for its characterization, and its impact on key

signaling pathways.

Core Concepts: Kinase Inhibition by Lavendustin C
Lavendustin C is a member of the lavendustin family of compounds, which were originally

isolated from Streptomyces griseolavendus. These compounds are known for their ability to

inhibit protein tyrosine kinases. The mechanism of action for lavendustins is generally

competitive with respect to ATP, the phosphate donor in the kinase reaction, and non-

competitive with respect to the protein or peptide substrate.

Quantitative Data: Targets and Binding Affinity of
Lavendustin C
The inhibitory activity of Lavendustin C has been quantified against several key protein

kinases. The half-maximal inhibitory concentration (IC50) values, which represent the
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concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized

in the table below.

Target Kinase IC50 (µM)

Epidermal Growth Factor Receptor (EGFR)-

associated tyrosine kinase
0.012[1]

pp60c-src(+) kinase 0.5[1]

Ca2+/calmodulin-dependent kinase II (CaMKII) 0.2[1]

Signaling Pathways Modulated by Lavendustin C
Lavendustin C's inhibitory action on EGFR, Src, and CaMKII allows it to modulate several

critical cellular signaling pathways that are often implicated in cell proliferation, differentiation,

migration, and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a

cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK)

and PI3K-AKT pathways. These pathways are crucial for cell growth and survival. By inhibiting

EGFR, Lavendustin C can effectively block these downstream signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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